

An In-depth Technical Guide to Tralomethrin-d5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tralomethrin-d5 is the deuterated analog of Tralomethrin, a Type II pyrethroid insecticide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Tralomethrin-d5**. Detailed experimental methodologies for property determination are outlined, and all quantitative data are presented in structured tables for clarity. Furthermore, this guide includes a visualization of the insecticidal mechanism of action through a signaling pathway diagram.

Chemical Structure and Identification

Tralomethrin-d5 is a synthetic pyrethroid in which five hydrogen atoms on the phenoxy-phenyl moiety have been replaced by deuterium. This isotopic labeling is particularly useful in metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods.

Chemical Name: 2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl-d5)methyl Ester[1][2][3] SMILES: [2H]c1c([2H])c([2H])c(Oc2cccc(C(C#N)OC(=O)C3C(C(Br)C(Br)(Br)Br)C3(C)C)c2)c([2H])c1[2H] [2]



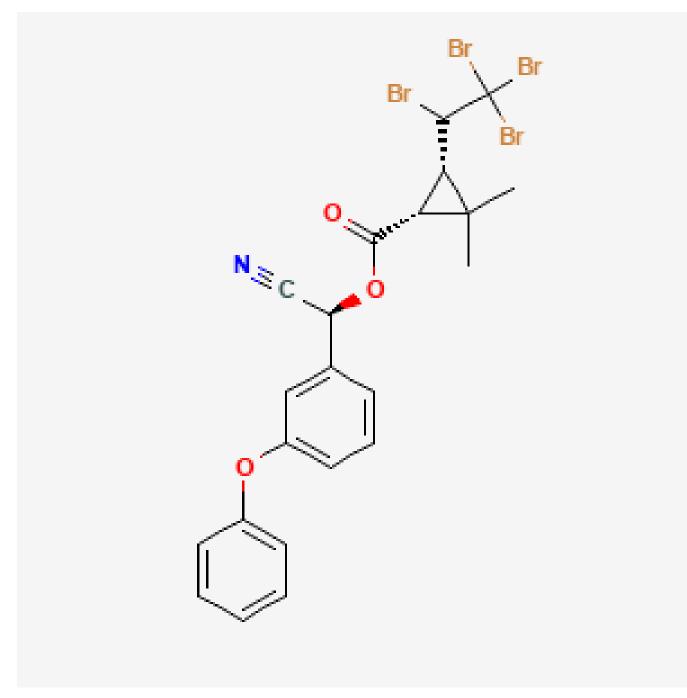


Figure 1. 2D chemical structure of Tralomethrin. The five deuterium atoms in **Tralomethrin-d5** are located on the terminal phenyl ring (phenoxy group).

Physicochemical Properties

The physicochemical properties of **Tralomethrin-d5** are expected to be very similar to those of its non-deuterated counterpart, Tralomethrin. The primary difference will be a slight increase in molecular weight due to the presence of deuterium.



| Property | Value | Reference |
|----------------------|---------------------|--------------|
| Molecular Formula | C22H14D5Br4NO3 | [1] |
| Molecular Weight | 670.04 g/mol | |
| Appearance | Colorless liquid | - |
| Melting Point | 138 to 148 °C | - |
| Boiling Point | 594 °C | - |
| Density | 1.70 g/cm³ at 20 °C | - |
| Unlabeled CAS Number | 66841-25-6 | - |

Experimental Protocols Synthesis of Tralomethrin-d5

A specific, detailed experimental protocol for the synthesis of **Tralomethrin-d5** is not readily available in the public domain. However, the general synthesis of pyrethroids involves the esterification of a suitable carboxylic acid with an alcohol. For **Tralomethrin-d5**, this would involve the esterification of (1R,3S)-2,2-dimethyl-3-(1,2,2,2-

tetrabromoethyl)cyclopropanecarboxylic acid with (S)-cyano-(3-phenoxyphenyl-d5)methanol. The deuterated alcohol can be synthesized using methods for introducing deuterium into aromatic rings, such as through a Grignard reaction quenched with deuterated water, followed by appropriate functional group manipulations.

Determination of Melting Point

The melting point of Tralomethrin can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.



- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it completely melts are recorded as the melting point range. For a pure substance, this range is typically narrow.

Spectroscopic and Spectrometric Data

Detailed spectroscopic and spectrometric data (NMR, IR, MS) for **Tralomethrin-d5** are not publicly available. The following represents expected characteristics based on the structure and data for related compounds.

Mass Spectrometry (MS)

Under typical gas chromatography-mass spectrometry (GC-MS) conditions, Tralomethrin has been observed to be thermally unstable and can convert to Deltamethrin in the injector port. Therefore, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of intact Tralomethrin. The mass spectrum of **Tralomethrin-d5** would be expected to show a molecular ion peak at m/z corresponding to its molecular weight (670.04), with characteristic isotopic patterns due to the presence of four bromine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **Tralomethrin-d5** would be expected to be similar to that of Tralomethrin, with the notable absence of signals corresponding to the protons on the phenoxy-phenyl ring. The remaining protons on the cyclopropane ring, the methyl groups, and the benzylic position would be observable.
- 13C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms in the molecule. The carbons in the deuterated phenyl ring would exhibit coupling to deuterium, which could result in splitting and a decrease in signal intensity.

Infrared (IR) Spectroscopy

The IR spectrum of **Tralomethrin-d5** would be expected to show characteristic absorption bands for the functional groups present, including:

C≡N (nitrile) stretching



- C=O (ester) stretching
- C-O (ester and ether) stretching
- C-Br stretching The C-D stretching vibrations of the deuterated phenyl ring would appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated analog.

Mechanism of Action

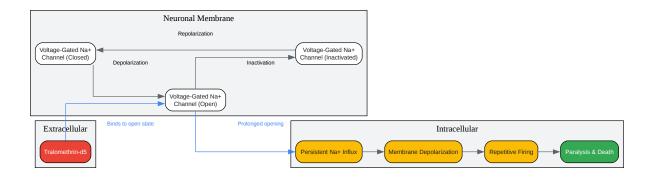
Tralomethrin, like other Type II pyrethroids, exerts its insecticidal effect by targeting voltagegated sodium channels in the nervous system of insects.

The primary mechanism involves the modification of the gating kinetics of these channels. Tralomethrin binds to the open state of the sodium channel, prolonging the time it remains open and delaying its inactivation. This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive nerve firing, and ultimately leading to paralysis and death of the insect.

It has been shown that Tralomethrin is intrinsically active and does not solely rely on its conversion to Deltamethrin to exert its effect. Studies have indicated that Tralomethrin has two binding sites with different dissociation constants, suggesting a complex interaction with the sodium channel.

Signaling Pathway Diagram





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- To cite this document: BenchChem. [An In-depth Technical Guide to Tralomethrin-d5: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556670#tralomethrin-d5-chemical-structure-and-properties]

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